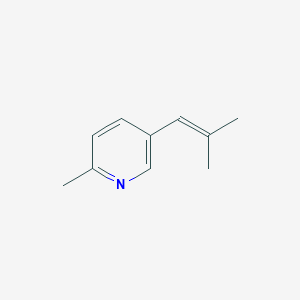
Pyridine,2-methyl-5-(2-methyl-1-propenyl)-(9ci)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-(2-methyl-1-propenyl)pyridine is an organic compound belonging to the pyridine family. It is characterized by a pyridine ring substituted with a methyl group at the 2-position and a 2-methyl-1-propenyl group at the 5-position. This compound is a colorless liquid with a strong, pungent odor and is used in various chemical synthesis processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(2-methyl-1-propenyl)pyridine typically involves the esterification of pyridine with butyric anhydride to form the corresponding ester, followed by hydrogenation to reduce the ester to an alcohol . Another method involves the reaction of 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester through a series of reactions .
Industrial Production Methods
Industrial production of this compound often employs the Chichibabin reaction, which involves the condensation of aldehydes in the presence of ammonia. This reaction is carried out at high temperatures (200-300°C) and pressures (12-13 MPa) with a catalyst, yielding the desired product along with small amounts of other pyridine bases .
化学反応の分析
Types of Reactions
2-Methyl-5-(2-methyl-1-propenyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: It can undergo electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated pyridine derivatives.
科学的研究の応用
2-Methyl-5-(2-methyl-1-propenyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of resins and other industrial chemicals.
作用機序
The mechanism of action of 2-Methyl-5-(2-methyl-1-propenyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is known to interact with pyridine-binding proteins and enzymes involved in metabolic processes .
類似化合物との比較
Similar Compounds
2-Methyl-5-ethylpyridine: Used as an intermediate for nicotinic acid and nicotinamide production.
2-Methyl-5-(1-propenyl)pyrazine: Another compound with similar structural features but different chemical properties.
2-Methyl-5-(2-propenyl)pyrazine: Similar in structure but with variations in the propenyl group position.
Uniqueness
2-Methyl-5-(2-methyl-1-propenyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research studies.
特性
IUPAC Name |
2-methyl-5-(2-methylprop-1-enyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8(2)6-10-5-4-9(3)11-7-10/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIGPUQMVXIKPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C=C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













